molecular formula C15H25BO3 B1458196 (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid CAS No. 233584-42-4

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid

Cat. No. B1458196
CAS RN: 233584-42-4
M. Wt: 264.17 g/mol
InChI Key: CIYHLDPTVFBRGD-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid, also known as DTBMPBA, is a boronic acid derivative with the molecular formula C15H25BO3 . It is a white to off-white powder that is sparingly soluble in water and commonly used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is represented by the formula C15H25BO3 . The molecular weight of the compound is 264.17 g/mol .


Chemical Reactions Analysis

Boronic acids, including (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid, are valuable building blocks in organic synthesis and are often used in Suzuki-Miyaura cross-coupling reactions . They can also be involved in palladium-catalyzed direct arylation .


Physical And Chemical Properties Analysis

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid has a molecular weight of 264.17 g/mol . The compound is a white to off-white powder that is sparingly soluble in water .

Scientific Research Applications

1. Aryl Migration and Chemical Synthesis

Treatment of certain compounds with boron trichloride leads to rapid formation of aryl migration products, catalyzed directly by boron trichloride. This process results from the strain added by the tert-butyl functions, indicating the role of boronic acid derivatives in facilitating structural rearrangements in organic molecules (Pritchard et al., 2000).

2. Synthesis of Pigments and Medicinal Compounds

Boronic acid derivatives are used in the synthesis of several pigments, such as vulpinic acids, in a process involving transesterification and Dieckmann condensation. These steps are part of the synthesis of complex organic molecules which have applications in various fields, including pigmentation and potentially pharmaceuticals (Mallinger et al., 2009).

3. Molecular Structure Studies

The introduction of an aminophosphonic acid group into a boronic acid leads to multifunctional compounds with diverse applications. Studies on the structure of such compounds help in understanding the interaction between different functional groups and their potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

4. Boronic Acid in Asymmetric Synthesis

Boronic acids are involved in asymmetric rhodium-catalyzed conjugate additions, important for synthesizing enantioenriched compounds. These reactions showcase the utility of boronic acids in creating compounds with high enantioselectivity, useful in the synthesis of chiral molecules for pharmaceutical applications (Paquin et al., 2005).

5. Interaction with Sugars and Recognition of Anomers

Boronic acids can recognize α and β-anomers of sugars, indicating their use in stereochemistry and potentially in sensor technology. Their ability to form boronates with different sugars can be applied in the synthesis of various organic molecules and in the study of carbohydrate chemistry (Yamashita et al., 1996).

properties

IUPAC Name

(3,5-ditert-butyl-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO3/c1-14(2,3)11-8-10(16(17)18)9-12(13(11)19-7)15(4,5)6/h8-9,17-18H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYHLDPTVFBRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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